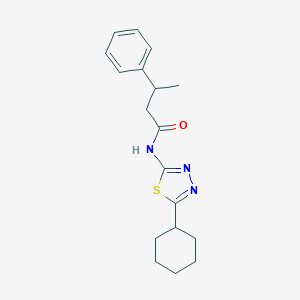
1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down an endocannabinoid called anandamide, which is involved in pain regulation, mood, and appetite. URB597 has been extensively studied for its potential therapeutic applications in pain management, anxiety, and addiction.
作用機序
1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea works by inhibiting FAAH, which leads to increased levels of anandamide in the brain. Anandamide acts on the endocannabinoid system, which is involved in pain regulation, mood, and appetite. By increasing levels of anandamide, this compound can lead to pain relief, reduced anxiety, and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of anandamide in the brain, leading to pain relief, reduced anxiety, and reduced drug-seeking behavior. Additionally, this compound has been shown to have anti-inflammatory effects and to improve cognitive function in preclinical models.
実験室実験の利点と制限
One advantage of 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea is its specificity for FAAH, which allows for targeted modulation of the endocannabinoid system. However, this compound has a short half-life and must be administered frequently to maintain its effects. Additionally, this compound has poor solubility in water, which can make dosing and administration challenging.
将来の方向性
There are several potential future directions for 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea research. One area of interest is the potential therapeutic applications of this compound in pain management, anxiety, and addiction. Additionally, further studies are needed to understand the long-term effects and safety of this compound. Finally, there is potential for the development of new FAAH inhibitors with improved pharmacokinetic properties and therapeutic potential.
合成法
1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea can be synthesized using a multi-step process involving the reaction of 4-butylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-hydroxypropylamine to form the thiourea derivative, which is subsequently reduced to this compound using sodium borohydride.
科学的研究の応用
1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea has been investigated for its potential therapeutic applications in pain management, anxiety, and addiction. Studies have shown that this compound increases levels of anandamide in the brain, leading to pain relief and reduced anxiety. Additionally, this compound has been shown to reduce drug-seeking behavior in preclinical models of addiction.
特性
分子式 |
C14H22N2OS |
|---|---|
分子量 |
266.4 g/mol |
IUPAC名 |
1-(4-butylphenyl)-3-(3-hydroxypropyl)thiourea |
InChI |
InChI=1S/C14H22N2OS/c1-2-3-5-12-6-8-13(9-7-12)16-14(18)15-10-4-11-17/h6-9,17H,2-5,10-11H2,1H3,(H2,15,16,18) |
InChIキー |
JJPJHQQXTFZIHK-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCCCO |
正規SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B216279.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)


![3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B216288.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)


![2-{[4-(4-butylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B216297.png)
![11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)